

Spectroscopic Profile of Methyl Isoquinoline-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl isoquinoline-3-carboxylate

Cat. No.: B1299004

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl isoquinoline-3-carboxylate**. The information herein is intended to support research, development, and quality control activities where this compound is of interest. The data presented is a combination of predicted values based on established spectroscopic principles and data from closely related compounds, compiled to offer a reliable reference in the absence of a complete, publicly available experimental dataset.

Chemical and Physical Properties

Methyl isoquinoline-3-carboxylate is an off-white to light yellow solid.^{[1][2]} It is a member of the isoquinoline family, a class of heterocyclic aromatic compounds with significance in medicinal chemistry.^[1]

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ NO ₂	[3][4][5]
Molecular Weight	187.19 g/mol	[2][3][4]
CAS Number	27104-73-0	[2][3][4]
Melting Point	86-88 °C	[1][2]

Spectroscopic Data

The following sections provide a detailed breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl isoquinoline-3-carboxylate**.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the methyl ester group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.3	s	1H	H-1
~8.5	s	1H	H-4
~8.2	d	1H	H-5 or H-8
~8.0	d	1H	H-8 or H-5
~7.8	t	1H	H-6 or H-7
~7.7	t	1H	H-7 or H-6
~4.0	s	3H	-OCH ₃

Note: Predicted chemical shifts are based on the analysis of similar isoquinoline structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.^[6]

Chemical Shift (δ) ppm	Assignment
~166	C=O (ester)
~153	C-1
~145	C-3
~137	C-4a
~131	C-8a
~130	C-7
~129	C-5
~128	C-6
~127	C-8
~120	C-4
~53	-OCH ₃

Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic system and the methyl ester functional group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
1600-1450	Medium-Strong	Aromatic C=C Ring Stretch
1300-1100	Strong	C-O Stretch (Ester)
900-675	Strong	Aromatic C-H Bend (Out-of-plane)

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid vs. solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

m/z	Ion
187.06	$[M]^+$
188.07	$[M+H]^+$
156.05	$[M-OCH_3]^+$
128.04	$[M-COOCH_3]^+$

Note: The molecular ion peak $[M]^+$ is expected at m/z 187. Fragmentation may occur through the loss of the methoxy or the entire carbomethoxy group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Methyl isoquinoline-3-carboxylate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The solution should be clear and free of particulate matter.
- **Tube Loading:** Transfer the solution into a clean, dry 5 mm NMR tube.
- **Data Acquisition:** Acquire the 1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters for small organic molecules should be employed. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

FT-IR Spectroscopy (KBr Pellet Method)

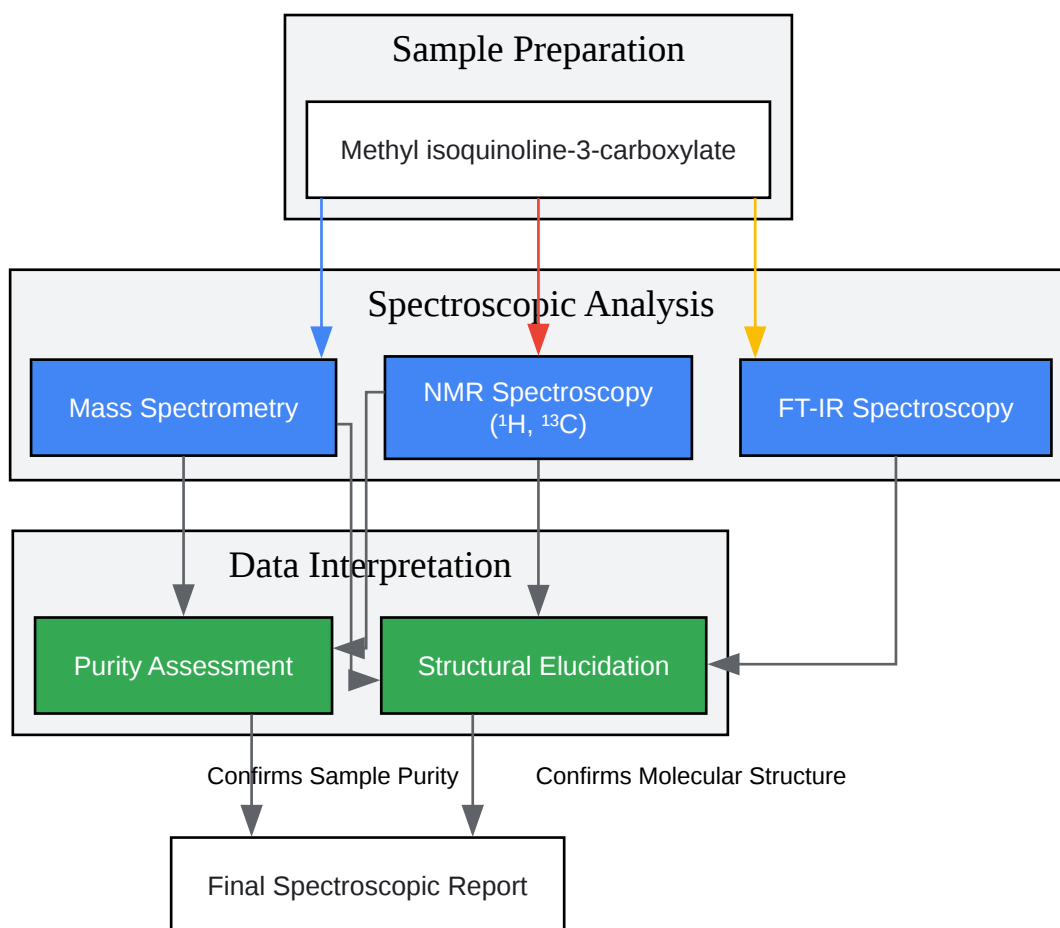
- **Sample Preparation:** Grind 1-2 mg of **Methyl isoquinoline-3-carboxylate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet should be collected for reference.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- **Ionization:** The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl isoquinoline-3-carboxylate**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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